4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-
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Overview
Description
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- is a chemical compound with significant applications in organic synthesis. It is known for its role as a building block in the synthesis of various β-dicarbonyl compounds . The compound’s structure includes a dioxin ring with substituents that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- typically involves the reaction of diketene with acetone, forming a diketene-acetone adduct . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
- Temperature: Approximately 65-67°C under reduced pressure (2 mmHg)
- Solvent: Acetone
- Catalyst: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the reactants
- Continuous monitoring of reaction conditions to maintain product quality
- Purification steps to isolate the compound from by-products and impurities
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the dioxin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxin derivatives.
Scientific Research Applications
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of the dioxin ring and its substituents, which facilitate:
Nucleophilic attack: The electrophilic nature of the dioxin ring makes it susceptible to nucleophilic attack, leading to the formation of various products.
Hydration and Ketonization: The compound can undergo hydration to form enols, which can further isomerize to ketones.
Comparison with Similar Compounds
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- can be compared with other similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A diketene-acetone adduct used in similar synthetic applications.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with similar reactivity but different structural features.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with distinct chemical properties and applications.
The uniqueness of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- lies in its specific substituents, which enhance its reactivity and versatility in various chemical reactions.
Properties
CAS No. |
158732-38-8 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H16O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3/t12-/m1/s1 |
InChI Key |
FMAQRTJXTXWTHB-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(OC(=CC(=O)O1)C[C@H](C2=CC=CC=C2)O)C |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CC(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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